ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate
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Overview
Description
Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate is a chemical compound with the CAS Number: 134575-06-7 . It has a molecular weight of 273.29 . It appears in a crystal physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.29 . The compound appears in a crystal physical form .Scientific Research Applications
Synthesis and Reactivity
Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate plays a crucial role in the synthesis of complex organic compounds. For example, it is used in the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones containing aliphatic, aromatic, or heteroaromatic fragments at C(2) (Kostenko et al., 2007). These compounds are formed through reactions with acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and hydrazine hydrate.
Biological Evaluation
In the realm of medicinal chemistry, this compound is integral in the creation of novel pyrazolopyrimidines derivatives, which have shown potential as anticancer and anti-5-lipoxygenase agents. A series of these derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships (Rahmouni et al., 2016).
Antimicrobial Properties
Some derivatives of this compound have been found to possess antimicrobial properties. The synthesized pyridothienopyrimidinones, for instance, have demonstrated antistaphylococcal activity (Kostenko et al., 2008).
Chemotherapy Research
In the field of chemotherapy, derivatives of this compound have been synthesized for their potential antitumor activities. For example, (S)-methyl and (R)-ethyl derivatives of this compound have been created and tested in vitro, showing selective anti-tumor activities (Xiong Jing, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-25-15(22)12-20-16-14(9-6-10-19-16)17(23)21(18(20)24)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYERGGIQDMFFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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